JWH 175 was first synthesized by John W. Huffman and his colleagues in the early 2000s during research aimed at exploring cannabinoid receptor interactions. It is primarily found in synthetic cannabis products, often labeled as "spice" or "K2," which are marketed as herbal incense but are commonly used recreationally for their psychoactive effects.
JWH 175 is classified under synthetic cannabinoids, specifically within the subgroup of naphthoylindoles. This classification is based on its chemical structure and pharmacological activity, which involves agonism at the cannabinoid receptors in the brain.
The synthesis of JWH 175 typically involves several key steps:
The synthesis process requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. The use of chromatography techniques, such as high-performance liquid chromatography (HPLC), is essential for purifying the final product and confirming its identity through spectral analysis.
The molecular formula of JWH 175 is , and its structural representation features a naphthalene ring connected to an indole moiety through a methylene bridge. The presence of these aromatic systems contributes to its binding affinity at cannabinoid receptors.
This arrangement allows for effective interaction with cannabinoid receptors due to the spatial configuration of functional groups.
JWH 175 undergoes various chemical reactions typical of indole derivatives, including:
In vitro studies have shown that JWH 175 has a lower affinity for cannabinoid receptors compared to JWH 018, indicating that while it may be less potent initially, its metabolic conversion can lead to increased activity in vivo.
JWH 175 acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the action of endogenous cannabinoids, leading to various physiological effects such as altered mood, perception changes, and increased appetite.
These values indicate that JWH 175 has a moderate affinity for CB1 receptors but significantly lower affinity for CB2 receptors compared to other synthetic cannabinoids like JWH 018.
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity.
Additionally, ongoing studies aim to explore its metabolic pathways and how they influence both efficacy and toxicity in various biological systems. This research is crucial for developing safer synthetic cannabinoids that could provide therapeutic benefits without significant abuse potential.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3